molecular formula C8H5Br3O3 B13129071 methyl 2,4,6-tribromo-3-hydroxybenzoate

methyl 2,4,6-tribromo-3-hydroxybenzoate

Cat. No.: B13129071
M. Wt: 388.83 g/mol
InChI Key: UCXPHNDWPFNUDO-UHFFFAOYSA-N
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Description

Methyl 2,4,6-tribromo-3-hydroxybenzoate is a halogenated aromatic ester derived from 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA). The parent acid (CAS 14348-40-4) has a molecular weight of 374.81 g/mol and a molecular formula of C₇H₃Br₃O₃ . The methyl ester form replaces the carboxylic acid proton with a methyl group, resulting in an approximate molecular formula of C₈H₅Br₃O₃ and a molecular weight of ~387.8 g/mol. This compound features three bromine atoms at the 2-, 4-, and 6-positions and a hydroxyl group at the 3-position on the benzene ring.

Its structural complexity and heavy halogenation make it valuable in biochemical research, particularly as a heavy atom derivative for X-ray crystallography or as a brominating agent .

Properties

Molecular Formula

C8H5Br3O3

Molecular Weight

388.83 g/mol

IUPAC Name

methyl 2,4,6-tribromo-3-hydroxybenzoate

InChI

InChI=1S/C8H5Br3O3/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2,12H,1H3

InChI Key

UCXPHNDWPFNUDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1Br)Br)O)Br

Origin of Product

United States

Preparation Methods

Bromination of Methyl 3-Hydroxybenzoate

  • Starting Material : Methyl 3-hydroxybenzoate or structurally related hydroxybenzoates.
  • Reagents : Bromine (Br2) or brominating agents under controlled conditions.
  • Solvent : Commonly acetic acid or carbon tetrachloride (CCl4).
  • Conditions : The reaction is typically conducted at room temperature or slightly elevated temperatures with stirring to ensure uniform bromination.
  • Mechanism : Electrophilic aromatic substitution targeting the activated positions ortho and para to the hydroxyl group, resulting in tribromination at positions 2, 4, and 6.

Esterification and Purification

  • After bromination, the product is often isolated as the methyl ester.
  • Purification involves recrystallization from solvents such as benzene or nitromethane.
  • Hydrolysis or acetylation steps may be used to protect or deprotect hydroxyl groups during synthesis.

Example Procedure from Literature

A representative method adapted from patent literature involves:

Step Description Conditions
1 Preparation of carbomethoxy-p-benzoquinone intermediate from methyl gentisate Stirring with nitrogen oxides in CCl4 at room temperature
2 Reaction of carbomethoxy-p-benzoquinone with acetic anhydride and sulfuric acid 30–40 °C, 1 hour
3 Isolation of triacetate intermediate Pour into water, collect precipitate
4 Hydrolysis of triacetate to methyl 2,3,6-trihydroxybenzoate Reflux with methanol and concentrated HCl for 30–60 minutes
5 Purification Recrystallization from benzene or nitromethane

This method yields methyl 2,3,6-trihydroxybenzoate, a close structural analog to the target compound, which can be further brominated to achieve the 2,4,6-tribromo substitution pattern.

Direct Bromination to Methyl 2,4,6-Tribromo-3-Hydroxybenzoate

  • The tribromination is achieved by treating methyl 3-hydroxybenzoate with bromine in acetic acid or similar solvents.
  • The reaction is monitored by melting point and spectroscopic methods to confirm selective substitution.
  • The product crystallizes as a yellow solid, which can be purified by recrystallization.

Alternative Synthetic Routes

  • Some methods involve the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate followed by bromination and methylation steps under nitrogen atmosphere with DMF as solvent and methyl iodide as methylating agent.
  • Coupling reactions with other aromatic compounds have been reported but are generally for derivative synthesis rather than direct preparation of this compound.
  • Melting points and mixed melting points with authentic samples are used to confirm purity and identity.
  • Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), and Mass Spectrometry (MS) are standard techniques for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) is used for reaction monitoring and purity assessment.
Preparation Step Reagents & Conditions Yield & Notes
Bromination of methyl 3-hydroxybenzoate Bromine in acetic acid or CCl4, room temp Selective 2,4,6-tribromination
Formation of triacetate intermediate Acetic anhydride + sulfuric acid, 30–40 °C Isolated by precipitation in water
Hydrolysis of triacetate Methanol + concentrated HCl, reflux 30–60 min Purified by recrystallization
Purification Recrystallization from benzene or nitromethane High purity confirmed by melting point
  • The tribromination reaction is highly regioselective due to the activating effect of the hydroxyl group directing bromination to ortho and para positions.
  • Controlled addition of bromine and temperature management prevents overbromination or side reactions.
  • The use of acetic anhydride and sulfuric acid facilitates acetylation, protecting hydroxyl groups during intermediate steps.
  • Refluxing with methanol and hydrochloric acid efficiently removes acetyl protecting groups to yield the free hydroxybenzoate.
  • Analytical comparisons with literature authentic samples confirm the identity and purity of the final product.

This compound is typically prepared via selective bromination of methyl 3-hydroxybenzoate derivatives under controlled conditions, often involving intermediate acetylation steps to protect hydroxyl groups. The process includes bromination, acetylation, hydrolysis, and purification stages, with yields and purity confirmed by melting points and spectroscopic methods. The described methods are based on robust and reproducible procedures documented in patent literature and scholarly research.

Scientific Research Applications

Fragrance Formulations

Overview
Methyl 2,4,6-tribromo-3-hydroxybenzoate is primarily utilized in the fragrance industry due to its unique odor properties. It can enhance and modify scent profiles in various compositions.

Concentration Ranges

  • Dominant Note : Used at concentrations up to 20% to provide a strong scent.
  • Finishing Effect : Lower concentrations (0.05% to 1.0%) are employed to add naturalness and fullness to floral compositions, particularly in rose-type fragrances .

Case Study: Floral Composition Enhancement
In a study on fragrance formulation, the addition of this compound significantly improved the perception of floral scents by providing earthy-green notes that mimic natural floral arrangements. Perfume experts noted that this compound could effectively enhance the overall sensory experience of synthetic floral bases .

Analytical Chemistry

Colorimetric Determination of Hydrogen Peroxide
this compound has been incorporated into colorimetric assays for hydrogen peroxide detection. The compound acts as a reagent that enhances the sensitivity of the assay significantly.

Reagent Modification Sensitivity Increase
Inclusion of this compoundFourfold increase in sensitivity

This modification allows for more accurate monitoring of hydrogen peroxide levels in various biological and environmental samples .

Nanotechnology and Biomolecular Recognition

Applications in Nanotechnology
Recent research highlights the use of this compound in the synthesis of graphene derivatives through one-pot methods. This process demonstrates its potential in creating materials with applications in biomolecular recognition and nanozyme activities.

Application Area Details
Graphene Derivative SynthesisUtilizes this compound for enhanced properties
Nanozyme ActivityShows promise in catalyzing biochemical reactions due to its unique structural characteristics

This application underscores the versatility of this compound beyond traditional chemical uses into advanced material science .

Mechanism of Action

The mechanism of action of methyl 2,4,6-tribromo-3-hydroxybenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can also generate reactive oxygen species, leading to oxidative stress in cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Stability and Reactivity : Bromine atoms in this compound increase resistance to electrophilic substitution, unlike methyl salicylate, which undergoes hydrolysis readily .
  • Pharmacological Potential: Fluorinated and brominated benzoates show promise in drug development, with fluorine enhancing bioavailability and bromine aiding in heavy atom applications .

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